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Overview
Description
It is characterized by its unique structure, which includes a piperidine ring and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-2,6-Dimethylphenyl N-Boc-DL-pipecolamide typically involves the following steps:
Formation of the Boc-protected piperidine: The piperidine ring is first protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions at the nitrogen atom.
Coupling with 2,6-dimethylphenyl isocyanate: The Boc-protected piperidine is then reacted with 2,6-dimethylphenyl isocyanate under controlled conditions to form the desired amide bond.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of automated reactors and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions: N’-2,6-Dimethylphenyl N-Boc-DL-pipecolamide undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions:
Hydrolysis: Typically performed using hydrochloric acid or trifluoroacetic acid.
Substitution: Common reagents include alkyl halides and acyl chlorides under basic conditions.
Major Products:
Hydrolysis: Produces the free amine derivative of the compound.
Substitution: Yields various substituted derivatives depending on the reagents used.
Scientific Research Applications
N’-2,6-Dimethylphenyl N-Boc-DL-pipecolamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N’-2,6-Dimethylphenyl N-Boc-DL-pipecolamide exerts its effects is primarily through its interactions with various molecular targets. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
- N’-2,6-Dimethylphenyl N-Boc-L-pipecolamide
- N’-2,6-Dimethylphenyl N-Boc-D-pipecolamide
Comparison: N’-2,6-Dimethylphenyl N-Boc-DL-pipecolamide is unique due to its racemic mixture, which contains both enantiomers (D and L forms). This can result in different biological activities compared to its individual enantiomers. The presence of the Boc protecting group also provides versatility in synthetic applications, allowing for selective deprotection and further functionalization .
Properties
CAS No. |
1219227-41-4 |
---|---|
Molecular Formula |
C19H28N2O3 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
tert-butyl 2-[(2,6-dimethylphenyl)carbamoyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H28N2O3/c1-13-9-8-10-14(2)16(13)20-17(22)15-11-6-7-12-21(15)18(23)24-19(3,4)5/h8-10,15H,6-7,11-12H2,1-5H3,(H,20,22) |
InChI Key |
YOJQBLCOXHTGNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
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